![molecular formula C12H11NO4 B1394513 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid CAS No. 441800-93-7](/img/structure/B1394513.png)
2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid
Overview
Description
2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid, also known as indole-3-carboxylic acid (ICA), is a carboxylic acid derived from indole, an aromatic heterocyclic organic compound. It is an important intermediate compound in the synthesis of many pharmaceuticals, agrochemicals, and dyes. ICA is used in the synthesis of a variety of compounds, including indole-3-carboxamide, indole-3-carboxaldehyde, and indole-3-carboxylic acid esters. ICA is also used in the synthesis of drugs, such as ibuprofen, naproxen, and indomethacin.
Scientific Research Applications
Synthesis Methods
Convenient Synthesis : A two-step procedure has been developed for synthesizing 3-ethoxycarbonyl indoles, which involves synthesizing 2-aryl-3-hydroxypropenoic acid ester followed by catalytic reduction. This method is efficient, simple, and selective (Islam, Brennan, Wang, & Hossain, 2006).
Synthesis of Indole Derivatives : Ethyl 5-formyl-1H-indole-2-carboxylates were prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids through a transformation involving elimination, hydrolysis, and oxidation processes (Pete, Parlagh, & Tőke, 2003).
Transformation and Rearrangement
Sulfonic Acid Functionality Replacement : 4- and 6-chloromethyl-1H-indole-2-carboxylates were prepared by eliminating SO2 from 2-ethoxycarbonyl-1H-indole-4- or 6-methanesulfonic acids, showing a method for creating valuable synthetic intermediates (Pete & Parlagh, 2003).
Rearrangement in Alkaline Medium : 3-Ethoxycarbonyl-5-hydroxyimino-2-methyl-4-oxonaphtho[1,2-b]furan and benzo[g]indole showed high yields of carboxylic and pyrrole-4-carboxylic acids after treatment with benzenesulfonyl chloride in an alkaline medium, indicating a second-order Beckmann rearrangement (Stankyavichus, Stankyavichene, & Terent'ev, 2013).
Derivatives and Applications
Indole-Benzimidazole Derivatives : The combination of indole carboxylic acids with substituted o-phenylenediamines led to the synthesis of indole-benzimidazoles, highlighting potential applications in pharmaceuticals and organic chemistry (Wang et al., 2016).
Formation of Arylindoles : Derivatives of 1-aryl-3-ethoxycarbonyl-5-methoxy-2-methylindole were transformed into indole-3-carboxylic acids and further into 1-arylindoles, indicating a method for creating diverse indole compounds (Grinev, Shvedov, & Panisheva, 1967).
Biological Activity
Antibacterial and Antifungal Activities : Synthesized 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids exhibited significant antibacterial and moderate antifungal activities, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).
Indole Carboxylic Acid Chemistry : Indole-2-carboxylic acid derivatives exhibit stability against acid and oxidation, offering different reactivities and applications in synthetic chemistry (Murakami, 1987).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
It’s worth noting that similar compounds are involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that similar compounds, such as phenolic compounds, are involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways .
Pharmacokinetics
It’s worth noting that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially affect the bioavailability of the compound.
Result of Action
Similar compounds are known to participate in various biochemical reactions, leading to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid can be influenced by various environmental factors. For instance, similar compounds, such as boronic acids and their esters, are known to be only marginally stable in water . This suggests that the compound’s action could be influenced by the presence of water and possibly other environmental factors.
properties
IUPAC Name |
2-ethoxycarbonyl-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10-9(11(14)15)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKAHXLZJKJMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694254 | |
Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid | |
CAS RN |
441800-93-7 | |
Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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